molecular formula C16H12IN3O4S B12628401 C16H12IN3O4S

C16H12IN3O4S

Cat. No.: B12628401
M. Wt: 469.3 g/mol
InChI Key: WYNJIVXESDIIMY-UHFFFAOYSA-N
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Description

The compound with the molecular formula C16H12IN3O4S 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide . This compound has garnered significant attention in scientific research due to its potential biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, iodination, and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-iodo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide include other oxadiazole derivatives and sulfonylated aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12IN3O4S

Molecular Weight

469.3 g/mol

IUPAC Name

5-(4-iodoanilino)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H12IN3O4S/c17-11-3-5-12(6-4-11)18-14-15(21)19(16(22)25-14)9-10-1-7-13(8-2-10)20(23)24/h1-8,14,18H,9H2

InChI Key

WYNJIVXESDIIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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